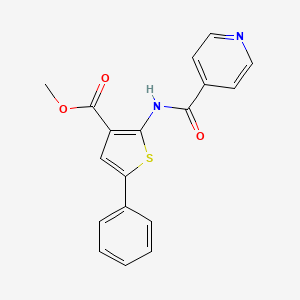
2-benzamido-N-cyclopropyl-4-(4-methylphenyl)thiophene-3-carboxamide
Descripción general
Descripción
2-benzamido-N-cyclopropyl-4-(4-methylphenyl)thiophene-3-carboxamide is a complex organic compound with the molecular formula C22H20N2O2S and a molecular weight of 376.47 g/mol . This compound is characterized by its unique structure, which includes a thiophene ring, a benzamido group, a cyclopropyl group, and a 4-methylphenyl group. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
The synthesis of 2-benzamido-N-cyclopropyl-4-(4-methylphenyl)thiophene-3-carboxamide involves multiple steps, typically starting with the preparation of the thiophene ring. The synthetic route often includes the following steps:
Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzamido Group: This step involves the reaction of the thiophene derivative with benzoyl chloride in the presence of a base such as pyridine.
Cyclopropyl Group Addition: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazomethane or similar reagents.
Attachment of the 4-Methylphenyl Group: This is typically done through a Friedel-Crafts alkylation reaction using 4-methylbenzyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Análisis De Reacciones Químicas
2-benzamido-N-cyclopropyl-4-(4-methylphenyl)thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the benzamido group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamido group, using reagents like sodium hydride and alkyl halides.
Hydrolysis: Acidic or basic hydrolysis can cleave the amide bond, yielding the corresponding carboxylic acid and amine.
Aplicaciones Científicas De Investigación
2-benzamido-N-cyclopropyl-4-(4-methylphenyl)thiophene-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of inflammatory diseases.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-benzamido-N-cyclopropyl-4-(4-methylphenyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction cascades that regulate cellular responses.
Comparación Con Compuestos Similares
2-benzamido-N-cyclopropyl-4-(4-methylphenyl)thiophene-3-carboxamide can be compared with similar compounds such as:
N-(4-Methylphenyl)-N-(thiophene-2-carbonyl)thiophene-3-carboxamide: This compound shares a similar thiophene core but differs in the substitution pattern, which can lead to different chemical and biological properties.
This compound analogs: These analogs may have variations in the benzamido or cyclopropyl groups, affecting their reactivity and applications.
Propiedades
IUPAC Name |
2-benzamido-N-cyclopropyl-4-(4-methylphenyl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S/c1-14-7-9-15(10-8-14)18-13-27-22(19(18)21(26)23-17-11-12-17)24-20(25)16-5-3-2-4-6-16/h2-10,13,17H,11-12H2,1H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPQIGKQPOYNFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2C(=O)NC3CC3)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl [4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]carbamate](/img/structure/B3597889.png)


![3-(4-methoxyphenyl)-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]propanamide](/img/structure/B3597914.png)
![4-ethyl-2-[(4-isopropoxybenzoyl)amino]-5-methyl-3-thiophenecarboxamide](/img/structure/B3597922.png)
![2-nitro-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide](/img/structure/B3597928.png)

![N-{3-[(benzylamino)carbonyl]phenyl}-6-chloro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3597934.png)
METHANONE](/img/structure/B3597935.png)
![3-METHYL-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}-4-NITROBENZAMIDE](/img/structure/B3597948.png)


![8-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B3597977.png)

